molecular formula C21H28N4O3S B12710230 1H-Indole-5-sulfonamide, 3-(5,7-dimethyl-6-oxo-1,3-diazatricyclo(3.3.1.1(sup 3,7))dec-2-yl)-N,N,1-trimethyl- CAS No. 134828-34-5

1H-Indole-5-sulfonamide, 3-(5,7-dimethyl-6-oxo-1,3-diazatricyclo(3.3.1.1(sup 3,7))dec-2-yl)-N,N,1-trimethyl-

Cat. No.: B12710230
CAS No.: 134828-34-5
M. Wt: 416.5 g/mol
InChI Key: QQLPYXHYJADDCX-UHFFFAOYSA-N
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Description

1H-Indole-5-sulfonamide, 3-(5,7-dimethyl-6-oxo-1,3-diazatricyclo(3311(sup 3,7))dec-2-yl)-N,N,1-trimethyl- is a complex organic compound with a unique structure that combines an indole ring with a sulfonamide group and a diazatricyclo moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Indole-5-sulfonamide, 3-(5,7-dimethyl-6-oxo-1,3-diazatricyclo(3.3.1.1(sup 3,7))dec-2-yl)-N,N,1-trimethyl- typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the indole ring, sulfonamide group, and the diazatricyclo moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1H-Indole-5-sulfonamide, 3-(5,7-dimethyl-6-oxo-1,3-diazatricyclo(3.3.1.1(sup 3,7))dec-2-yl)-N,N,1-trimethyl- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or other reduced derivatives.

Scientific Research Applications

1H-Indole-5-sulfonamide, 3-(5,7-dimethyl-6-oxo-1,3-diazatricyclo(3.3.1.1(sup 3,7))dec-2-yl)-N,N,1-trimethyl- has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and functional groups.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1H-Indole-5-sulfonamide, 3-(5,7-dimethyl-6-oxo-1,3-diazatricyclo(3.3.1.1(sup 3,7))dec-2-yl)-N,N,1-trimethyl- involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes or receptors, modulating their activity. The indole ring and diazatricyclo moiety may also contribute to the compound’s overall biological effects by interacting with different pathways and molecular targets.

Comparison with Similar Compounds

Similar Compounds

  • 1H-Indole-5-sulfonamide, N,N-diethyl-3-(5,7-dimethyl-6-oxo-1,3-diazatricyclo(3.3.1.1(sup 3,7))dec-2-yl)-1-methyl-
  • 1H-Indole-5-sulfonamide, N,N-dimethyl-3-(5,7-dimethyl-6-oxo-1,3-diazatricyclo(3.3.1.1(sup 3,7))dec-2-yl)

Uniqueness

1H-Indole-5-sulfonamide, 3-(5,7-dimethyl-6-oxo-1,3-diazatricyclo(3.3.1.1(sup 3,7))dec-2-yl)-N,N,1-trimethyl- stands out due to its specific combination of functional groups and structural features. This uniqueness may confer distinct biological activities and chemical reactivity compared to similar compounds.

Properties

CAS No.

134828-34-5

Molecular Formula

C21H28N4O3S

Molecular Weight

416.5 g/mol

IUPAC Name

3-(5,7-dimethyl-6-oxo-1,3-diazatricyclo[3.3.1.13,7]decan-2-yl)-N,N,1-trimethylindole-5-sulfonamide

InChI

InChI=1S/C21H28N4O3S/c1-20-10-24-12-21(2,19(20)26)13-25(11-20)18(24)16-9-23(5)17-7-6-14(8-15(16)17)29(27,28)22(3)4/h6-9,18H,10-13H2,1-5H3

InChI Key

QQLPYXHYJADDCX-UHFFFAOYSA-N

Canonical SMILES

CC12CN3CC(C1=O)(CN(C2)C3C4=CN(C5=C4C=C(C=C5)S(=O)(=O)N(C)C)C)C

Origin of Product

United States

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